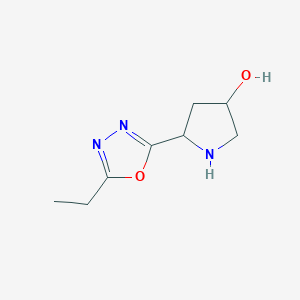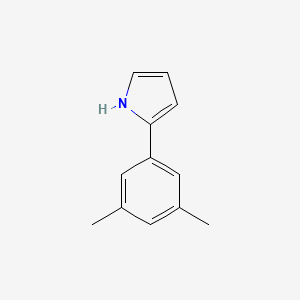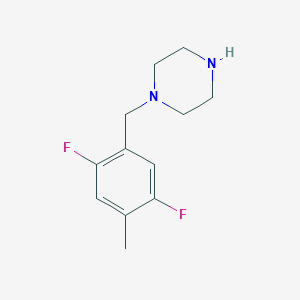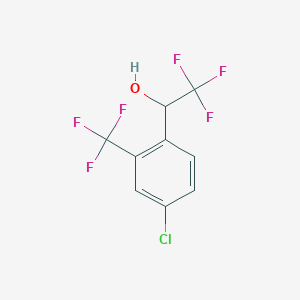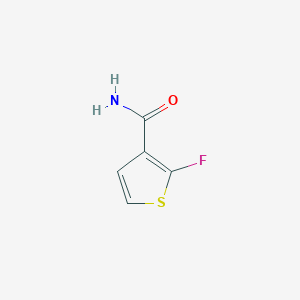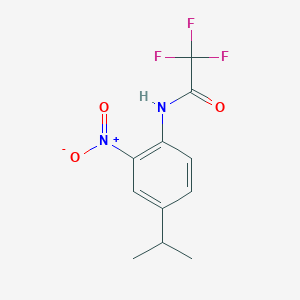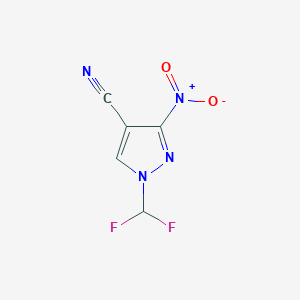
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Catalysts such as palladium or nickel are often employed to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-3-amino-1H-pyrazole-4-carbonitrile .
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is of interest in the agrochemical industry for its potential use as a pesticide or herbicide.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit enzymes such as succinate dehydrogenase, disrupting the metabolic processes of the target organism . The difluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution.
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of both the difluoromethyl and nitro groups enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C5H2F2N4O2 |
|---|---|
Molecular Weight |
188.09 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F2N4O2/c6-5(7)10-2-3(1-8)4(9-10)11(12)13/h2,5H |
InChI Key |
PIDVWNPZFVGMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


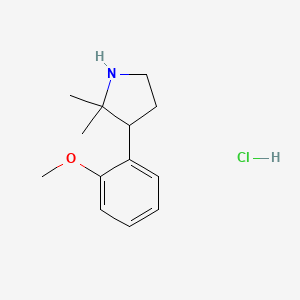
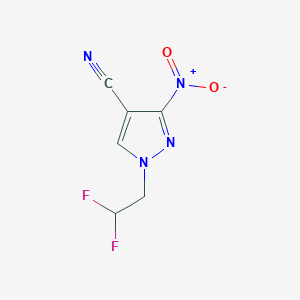
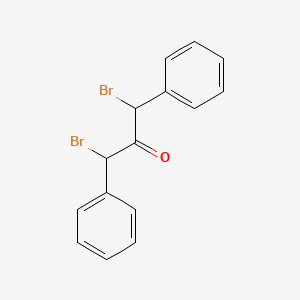
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)

![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)
